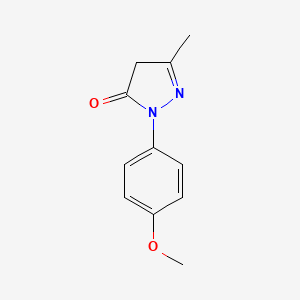

1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5(4H)-one

Descripción general

Descripción

1-(4-Methoxyphenyl)-3-methyl-1H-pyrazol-5(4H)-one is a heterocyclic compound that belongs to the pyrazolone family This compound is characterized by a pyrazole ring substituted with a methoxyphenyl group at the 1-position and a methyl group at the 3-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazol-5(4H)-one can be synthesized through several methods. One common approach involves the cyclization of appropriate hydrazones with α,β-unsaturated carbonyl compounds. The reaction typically requires acidic or basic conditions to facilitate the cyclization process. For instance, the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate under reflux conditions in the presence of an acid catalyst can yield the desired pyrazolone compound.

Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the pure compound.

Análisis De Reacciones Químicas

Types of Reactions: 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and appropriate solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4,5-diones, while substitution reactions can produce a variety of substituted pyrazolones.

Aplicaciones Científicas De Investigación

Antiprion Activity

1-(4-Methoxyphenyl)-3-methyl-1H-pyrazol-5(4H)-one has demonstrated significant antiprion activity. In studies involving ScN2a and F3 cells, it exhibited IC50 values of 13 nM and 25 nM, respectively, indicating its potential as a therapeutic agent against prion diseases .

Anticancer Potential

The compound's structural characteristics suggest potential anticancer properties. Research has indicated that derivatives of pyrazolone compounds can exhibit cytotoxic effects on various cancer cell lines. For instance, studies have shown that certain pyrazolone derivatives are effective in inhibiting cancer cell proliferation and inducing apoptosis .

Anti-inflammatory and Analgesic Properties

Research indicates that this compound may serve as an anti-inflammatory and analgesic agent. Its mechanism involves inhibiting enzymes related to the inflammatory response, potentially leading to reduced pain and inflammation .

Synthesis of Advanced Materials

In material science, this compound is explored for its role in synthesizing organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it a candidate for developing advanced materials with specific optical characteristics.

Study on Antiproliferative Effects

A study published in Journal of Medicinal Chemistry evaluated the antiproliferative effects of various pyrazolone derivatives, including this compound. The results indicated that this compound significantly inhibited the growth of colorectal cancer cells, showcasing its potential as an anticancer agent .

Research on Inflammatory Response Modulation

Another investigation focused on the anti-inflammatory properties of this compound. The study demonstrated that treatment with this compound reduced levels of pro-inflammatory cytokines in vitro, supporting its application in treating inflammatory diseases .

Mecanismo De Acción

The mechanism of action of 1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit enzymes involved in the inflammatory response, thereby reducing inflammation and pain. Additionally, its interaction with cellular receptors and signaling pathways can modulate various biological processes, contributing to its therapeutic effects.

Comparación Con Compuestos Similares

- 1-(4-Methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione

- 2-Methoxyphenyl isocyanate

- 4-(4-Methoxyphenyl)benzaldehyde

Comparison: 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazol-5(4H)-one is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities. For example, while 1-(4-methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione is known for its coordination chemistry with metals, this compound is more commonly studied for its medicinal properties.

Actividad Biológica

1-(4-Methoxyphenyl)-3-methyl-1H-pyrazol-5(4H)-one, also referred to as Compound 2, is a pyrazol derivative that has garnered attention for its diverse biological activities. This article provides a detailed overview of its biological activity, including antiprion effects, cytotoxicity against various cancer cell lines, and mechanisms of action.

- Molecular Formula : C11H12N2O2

- Molecular Weight : 204.22518 g/mol

- Physical State : Solid at room temperature

Antiprion Activity

Research indicates that this compound exhibits significant antiprion activity. In studies conducted on ScN2a and F3 cells, the compound demonstrated effective inhibition with IC50 values of 13 nM and 25 nM , respectively . This suggests a potent mechanism against prion diseases, which are characterized by misfolded proteins leading to neurodegeneration.

Cancer Cell Lines

The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. A study evaluated its effects on three tumor cell lines: A549 (lung cancer), HT-1080 (fibrosarcoma), and SGC-7901 (gastric cancer). The results indicated that the compound significantly inhibited cell growth with IC50 values ranging from 0.054 μM to 0.16 μM .

The mechanism underlying its cytotoxicity involves:

- Inhibition of Tubulin Polymerization : The compound disrupts the microtubule network critical for cell division, leading to G2/M phase arrest in the cell cycle.

- Induction of Apoptosis : Flow cytometry analysis revealed that treatment with the compound resulted in a significant increase in early-stage apoptosis in HepG2 cells, with apoptotic rates rising from 5.26% in controls to 49.77% at a concentration of 10 μM .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that specific modifications to the compound's structure significantly affect its biological activity:

| Structural Feature | Impact on Activity |

|---|---|

| Methyl group at C4 position | Critical for maintaining antiproliferative activity |

| Amino group at C5 position | Negatively impacts bioactivity |

These insights underscore the importance of molecular modifications in enhancing therapeutic efficacy.

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions of this compound with target proteins involved in cancer progression. The docking simulations suggest that the compound binds effectively to the colchicine site on tubulin, which is crucial for its antitubulin activity .

Case Studies and Research Findings

Several case studies have further documented the biological activities of this compound:

- Antiproliferative Studies : In vitro assays demonstrated consistent inhibition across multiple cancer cell lines, reinforcing its potential as an anticancer agent.

- Apoptotic Pathways : Investigations into apoptotic mechanisms revealed activation of caspase pathways, indicating that the compound may induce programmed cell death through intrinsic pathways.

Propiedades

IUPAC Name |

2-(4-methoxyphenyl)-5-methyl-4H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-8-7-11(14)13(12-8)9-3-5-10(15-2)6-4-9/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBFCBNWVKOBJLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20976273 | |

| Record name | 2-(4-Methoxyphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20976273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60798-06-3 | |

| Record name | 1-(4-Methoxy)phenyl-3-methyl-5-pyrazolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060798063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Methoxyphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20976273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of PMPMP in current research?

A1: PMPMP is primarily used as a derivatizing agent for carbohydrates in analytical chemistry. [, , ] This process enhances the detectability of carbohydrates in techniques like high-performance liquid chromatography (HPLC) and high-performance capillary electrophoresis (HPCE).

Q2: Why is PMPMP preferred for derivatizing complex oligosaccharides, especially those derived from glycoconjugates?

A2: PMPMP demonstrates superior performance compared to other precolumn labeling methods. [] Its effectiveness extends even to complex carbohydrate chains containing sialic acids. This makes it particularly useful for analyzing oligosaccharides found in glycoproteins and glycolipids.

Q3: Are there any studies exploring the potential therapeutic applications of PMPMP or its derivatives?

A3: While PMPMP is primarily known for its role in analytical chemistry, one study highlights the potential use of compounds synthesized using PMPMP as analgesics. [] Researchers explored the electrochemical oxidation of catechol derivatives in the presence of 1-phenyl-3-methyl-5-pyrazolone (PMP), a closely related compound to PMPMP. The resulting products showed promise for potential medical applications, particularly as analgesics. Further research is needed to confirm these findings and explore other potential therapeutic applications.

Q4: What analytical techniques are used to characterize and quantify PMPMP and its derivatives?

A4: Various techniques are employed to characterize PMPMP derivatives, including FT-IR, 1H NMR, 13C NMR, mass spectrometry, and elemental analysis. [] These methods provide insights into the structure, purity, and composition of the synthesized compounds.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.